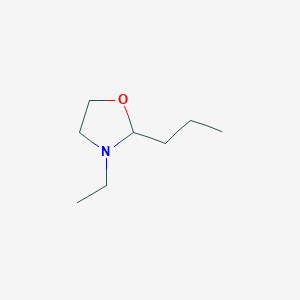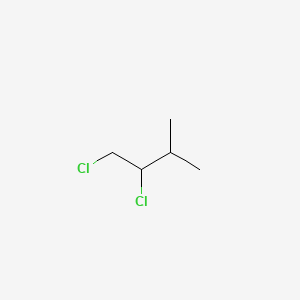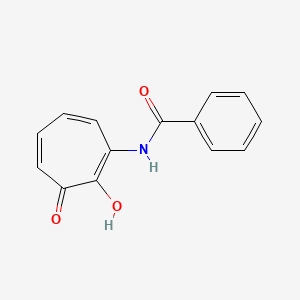
6,6'-(Ethane-1,2-diylbis(oxy))bis(4-chloro-2-(propylthio)pyrimidin-5-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-(Ethane-1,2-diylbis(oxy))bis(4-chloro-2-(propylthio)pyrimidin-5-amine) is a complex organic compound characterized by its unique structure, which includes pyrimidine rings, chloro groups, and propylthio substituents
Méthodes De Préparation
The synthesis of 6,6’-(Ethane-1,2-diylbis(oxy))bis(4-chloro-2-(propylthio)pyrimidin-5-amine) typically involves multiple steps. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of chloro and propylthio groups. The final step involves the coupling of two pyrimidine units via an ethane-1,2-diylbis(oxy) linker. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The propylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro groups can be reduced to corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The chloro groups can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6,6’-(Ethane-1,2-diylbis(oxy))bis(4-chloro-2-(propylthio)pyrimidin-5-amine) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethane-1,2-diylbis(oxy) linker allows for flexible binding to multiple sites, enhancing its efficacy. The chloro and propylthio groups contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar compounds include those with pyrimidine cores and various substituents, such as:
- 6,6’-(Methane-1,2-diylbis(oxy))bis(4-chloro-2-(propylthio)pyrimidin-5-amine)
- 6,6’-(Propane-1,2-diylbis(oxy))bis(4-chloro-2-(propylthio)pyrimidin-5-amine) These compounds share structural similarities but differ in the length and nature of the linker, which can affect their chemical properties and applications. The unique ethane-1,2-diylbis(oxy) linker in 6,6’-(Ethane-1,2-diylbis(oxy))bis(4-chloro-2-(propylthio)pyrimidin-5-amine) provides distinct advantages in terms of flexibility and binding efficiency.
Propriétés
Formule moléculaire |
C16H22Cl2N6O2S2 |
|---|---|
Poids moléculaire |
465.4 g/mol |
Nom IUPAC |
4-[2-(5-amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)oxyethoxy]-6-chloro-2-propylsulfanylpyrimidin-5-amine |
InChI |
InChI=1S/C16H22Cl2N6O2S2/c1-3-7-27-15-21-11(17)9(19)13(23-15)25-5-6-26-14-10(20)12(18)22-16(24-14)28-8-4-2/h3-8,19-20H2,1-2H3 |
Clé InChI |
UMMYRRGGFDZNLY-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=NC(=C(C(=N1)Cl)N)OCCOC2=C(C(=NC(=N2)SCCC)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B14747824.png)



![[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxopentan-3-yl] 2-[[2-(2-hydroxy-6-methylphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy-[(E)-octadec-2-enoyl]amino]hexanoate](/img/structure/B14747863.png)
![1-[Bis(aziridin-1-yl)phosphoryl]-3-cyclohexylurea](/img/structure/B14747868.png)
![Benzo[e][1]benzothiopyrano[4,3-b]indole](/img/structure/B14747870.png)







